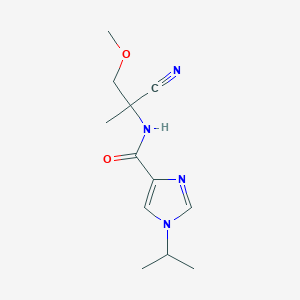
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.
Mécanisme D'action
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide inhibits the activity of JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which play a crucial role in the immune response. By inhibiting JAK3, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide blocks the downstream signaling pathways of these cytokines and suppresses the activation and proliferation of T cells and other immune cells.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines such as IL-10. It also reduces the infiltration of immune cells into inflamed tissues and decreases the expression of adhesion molecules on endothelial cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a long half-life and can be administered orally, making it a convenient and effective treatment option for chronic diseases. However, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can also have potential limitations for lab experiments. For example, the inhibition of JAK3 can affect the function of other immune cells besides T cells, which may complicate the interpretation of experimental results. Additionally, the immunosuppressive effects of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide may increase the risk of infections and other adverse effects in animal models.
Orientations Futures
There are several future directions for the research and development of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Another direction is the development of more selective JAK3 inhibitors that can avoid off-target effects and improve the safety profile of the compound. Additionally, the exploration of the role of JAK3 in other diseases and physiological processes may provide new insights into the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.
Méthodes De Synthèse
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyano-1-methoxy-2-propylamino-benzene with 2-bromo-1-(2-hydroxyethyl)imidazole, followed by the coupling of the resulting intermediate with 2-aminopropan-1-ol. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been widely studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its potential use in preventing transplant rejection and graft-versus-host disease.
Propriétés
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(2)16-5-10(14-8-16)11(17)15-12(3,6-13)7-18-4/h5,8-9H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSCBYCNWAFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)NC(C)(COC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

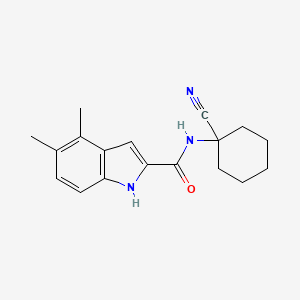
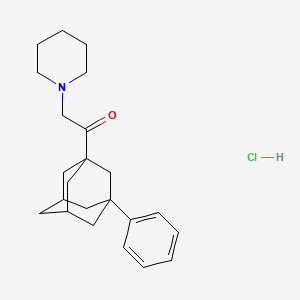
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
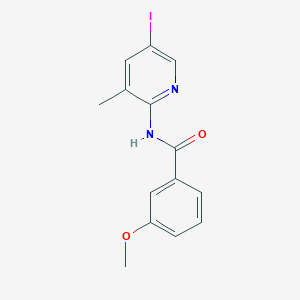
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)
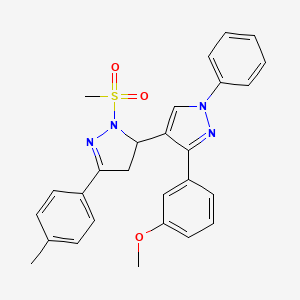

![4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2972397.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972398.png)
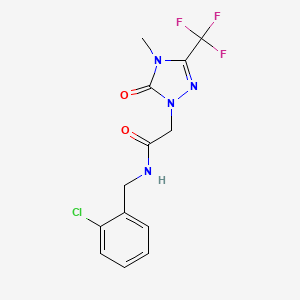
![2-((4aR,5R,5aR,8aR,9S)-10-(4-fluorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2972401.png)
![N-[[4-(Dimethylamino)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2972402.png)
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)